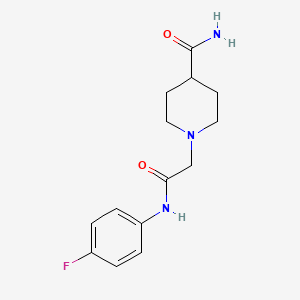

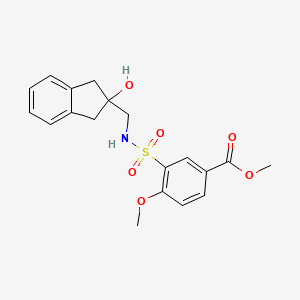

1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Chemical Reactions Analysis

The chemical reactions involving “1-[2-(4-Fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide” are not explicitly mentioned in the sources I found .

Physical and Chemical Properties Analysis

The physical and chemical properties of “1-[2-(4-Fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide” are not explicitly mentioned in the sources I found .

Applications De Recherche Scientifique

Synthesis and Pharmacological Applications

- A study on the synthesis of curcumin mimics, including various piperidinecarboxamides, highlighted their significant anti-proliferative properties against certain cancer cell lines. These compounds, showing higher potency than 5-fluorouracil, exhibit promising inhibitory effects on human DNA topoisomerase IIα, indicating potential applications in cancer therapy (Fawzy et al., 2019).

Chemical Properties and Modifications

- Research on N-alkyl-piperidine-2-carboxamides studied the modulation of pharmacologically relevant properties by introducing fluorine atoms. This selective fluorination affected basicity, lipophilicity, and solubility, demonstrating the potential for structural modification to tailor pharmacokinetic profiles (Vorberg et al., 2016).

Material Science and Coordination Chemistry

- The synthesis of coordination polymers with drug ligands like Enoxacin, incorporating piperidine components, showed unique photoluminescence properties. These findings suggest applications in material science and the development of new luminescent materials (Yu et al., 2006).

Antimicrobial and Antifungal Activities

- Piperidine derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities, indicating their potential as novel agents in treating infections. Some compounds exhibited strong inhibitory activity against a range of pathogenic strains, underscoring the therapeutic applications of such structures (Priya et al., 2005).

Enantioselective Catalysis

- l-Piperazine-2-carboxylic acid derived N-formamides have been used as highly enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines. This demonstrates the chemical versatility of piperidine derivatives in synthetic organic chemistry, offering a pathway to asymmetric synthesis (Wang et al., 2006).

Mécanisme D'action

Target of Action

The primary target of 1-[2-(4-Fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide Similar compounds have been found to target the chemokine receptor ccr5 . CCR5 is an essential co-receptor in the process of HIV-1 entry .

Mode of Action

The exact mode of action of 1-[2-(4-Fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide It can be inferred from related compounds that it may interact with its target receptor, potentially leading to changes in the receptor’s function .

Biochemical Pathways

The specific biochemical pathways affected by 1-[2-(4-Fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide Based on the potential target of action (ccr5), it can be inferred that it may affect pathways related to hiv-1 entry into cells .

Result of Action

The molecular and cellular effects of 1-[2-(4-Fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide Based on the potential target of action (ccr5), it can be inferred that it may have effects related to the prevention of hiv-1 entry into cells .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[2-(4-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FN3O2/c15-11-1-3-12(4-2-11)17-13(19)9-18-7-5-10(6-8-18)14(16)20/h1-4,10H,5-9H2,(H2,16,20)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYNFSWCHFPZHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CC(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 3-allyl-2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2587894.png)

![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2587896.png)

![2-[(4-aminophenyl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B2587900.png)

![5-((3,4-Difluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2587901.png)

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[(4-methylpiperidin-1-yl)sulfonyl]-1,2-dihydropyridin-2-one](/img/structure/B2587905.png)

![3-((4-(3-chlorophenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2587909.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[(2-methoxyphenyl)sulfamoyl]benzoate](/img/structure/B2587912.png)

![2-({[1-(Adamantane-1-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine](/img/structure/B2587917.png)